molecular formula C15H19N3O2 B11402321 N-tert-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-tert-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11402321
M. Wt: 273.33 g/mol
InChI Key: UOBQUKRSMFMWNW-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the reaction of tert-butylamidoxime with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. These properties make it suitable for applications in medicinal chemistry and materials science, where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

N-tert-butyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C15H19N3O2/c1-15(2,3)17-12(19)9-10-13-16-14(18-20-13)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,19)

InChI Key

UOBQUKRSMFMWNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CCC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

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